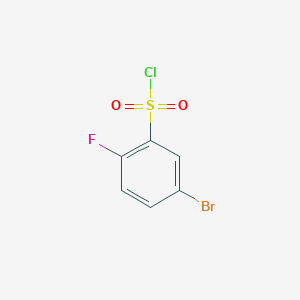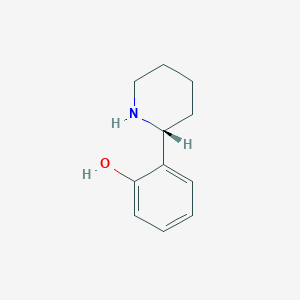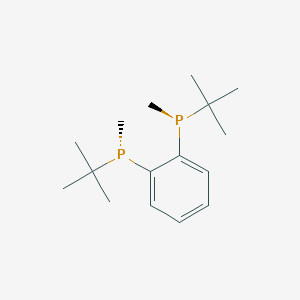
6-Bromo-8-méthylquinoléine-4-ol
Vue d'ensemble
Description
6-Bromo-8-methylquinoline-4-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a hydroxyl group at the 4th position of the quinoline ring system. It has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol.
Synthetic Routes and Reaction Conditions:
Bromination of 8-Methylquinoline-4-ol: The compound can be synthesized by the bromination of 8-methylquinoline-4-ol using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at room temperature.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 6-bromoquinoline-4-ol with methyl chloride (CH3Cl) in the presence of an aluminum chloride (AlCl3) catalyst.
Industrial Production Methods: Industrial production of 6-bromo-8-methylquinoline-4-ol typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: 6-Bromo-8-methylquinoline-4-ol can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 6-hydroxy-8-methylquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives such as 6-bromo-8-methylquinoline-4-one.
Reduction: 6-hydroxy-8-methylquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-8-methylquinoline-4-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
6-Bromo-8-methylquinoline-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, 6-Bromo-8-methylquinoline-4-ol can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of 6-Bromo-8-methylquinoline-4-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis, a programmed cell death mechanism, in cancer cells by activating caspases, which are proteases involved in the apoptotic process . Furthermore, 6-Bromo-8-methylquinoline-4-ol has been observed to inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .
Molecular Mechanism
At the molecular level, 6-Bromo-8-methylquinoline-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can inhibit enzyme activity, such as kinase inhibition, leading to downstream effects on cellular signaling pathways . Additionally, 6-Bromo-8-methylquinoline-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-8-methylquinoline-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-8-methylquinoline-4-ol remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of 6-Bromo-8-methylquinoline-4-ol vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Bromo-8-methylquinoline-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This interaction can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell . Additionally, the compound can modulate the activity of metabolic enzymes, altering the balance of anabolic and catabolic processes .
Transport and Distribution
Within cells and tissues, 6-Bromo-8-methylquinoline-4-ol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as cell membranes .
Subcellular Localization
The subcellular localization of 6-Bromo-8-methylquinoline-4-ol is critical for its activity and function. It is often found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, influencing mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications play a role in directing 6-Bromo-8-methylquinoline-4-ol to specific cellular compartments .
Mécanisme D'action
The mechanism by which 6-bromo-8-methylquinoline-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Bromo-4-methylquinolin-2-ol
4-Bromo-8-methylquinoline
8-Bromo-2-methylquinoline-4-ol
Propriétés
IUPAC Name |
6-bromo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYDTPGXGNMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656136 | |
| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086062-88-5 | |
| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


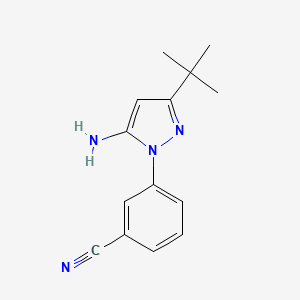
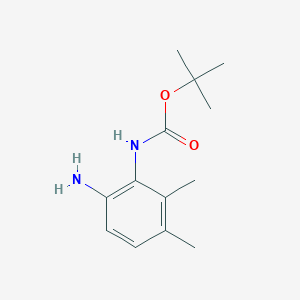
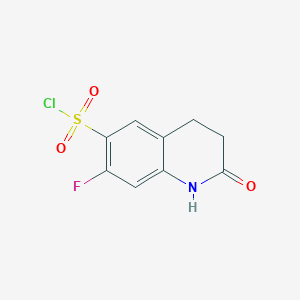
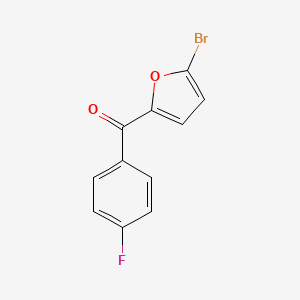
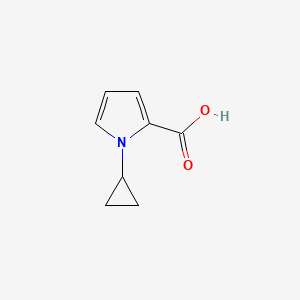

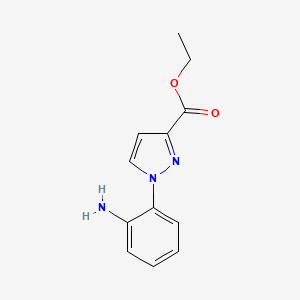
![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)

